molecular formula C20H18FN3OS B12573936 N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12573936
M. Wt: 367.4 g/mol
InChI Key: IZMLIPWETMVSPU-UHFFFAOYSA-N
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Description

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a quinazolinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the sulfanyl acetamide linkage, which is accomplished using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamide
  • N-Allyl-2-{[4-(4-fluorophenyl)-2-thiazolyl]sulfanyl}acetamide

Uniqueness

N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-11-13(2)4-9-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25)

InChI Key

IZMLIPWETMVSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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